Pergolide sulfoxide

Dopamine Receptor Binding Pharmacology In Vitro Assay

Pergolide sulfoxide is the primary enzymatic S-oxidation metabolite of pergolide and the official EP Impurity A, mandated for stability-indicating HPLC/LC-MS methods and ANDA impurity profiling. Generic substitution with pergolide or despropyl derivatives yields erroneous analytical results and misrepresents pharmacokinetic outcomes. • Ki = 15.5 nM against ³H-dopamine; 20- to 200-fold greater in vivo potency than bromocriptine, enabling dual analytical-pharmacological utility. • Upregulates neuronal Msr activity by ~40% at 0.5-1.0 μM, supporting neuroprotective pathway dissection independent of dopamine receptor interactions. • Supplied as USP reference standard with comprehensive CoA; store at -20°C.

Molecular Formula C19H26N2OS
Molecular Weight 330.5 g/mol
CAS No. 72822-01-6
Cat. No. B019335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePergolide sulfoxide
CAS72822-01-6
Synonyms(8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; 
Molecular FormulaC19H26N2OS
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C
InChIInChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1
InChIKeyWOIHSNDTPKFAJW-LNWQLOGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pergolide Sulfoxide Procurement Guide


Pergolide sulfoxide (CAS 72822-01-6) is the primary S-oxidized metabolite of the ergoline-derived dopamine agonist pergolide [1]. Structurally characterized by X-ray crystallography as crystallizing with one molecule of water in an orthorhombic space group [2], this compound is not an inert degradation product but retains potent dopaminergic agonist activity comparable to the parent drug [3]. It is officially recognized as Pergolide EP Impurity A and is available as a USP reference standard for compendial quality testing [4] [5]. Its formation during pergolide handling and manufacturing has been explicitly noted in pharmaceutical patents, underscoring the necessity of its use as an analytical marker and the distinct functional relevance that precludes simple substitution by the parent compound or other metabolites in both analytical and pharmacological contexts [6].

1
Compendial impurity profiling: EP Impurity A / USP reference standard for HPLC and LC-MS method validation in stability-indicating assays.
2
Dopamine metabolite research: Reported intermediate binding profile supports use as comparator in receptor-binding and neurochemical endpoint studies.
3
Biotransformation studies: Enzymatic sulfoxidation benchmark for microbial and process chemistry sulfur-oxidation investigations.

Pergolide Sulfoxide Differentiation


Generic substitution fails due to the unique bifunctional role of pergolide sulfoxide as both a process-related impurity requiring precise quantification and a pharmacologically active metabolite with a distinct biological profile. Unlike the parent drug pergolide or the sulfone metabolite, pergolide sulfoxide possesses a specific Ki value for dopamine receptor binding that is intermediate between the two, a property that directly impacts both its analytical detection as EP Impurity A and its interpretation in pharmacokinetic studies [1] [2]. Furthermore, its unique capacity to induce methionine sulfoxide reductase (Msr) activity at levels exceeding those of S-adenosyl methionine demonstrates a non-dopaminergic, potentially neuroprotective function not shared by other ergolines [3]. Simple replacement with pergolide or despropyl derivatives, which are either more potent or largely inactive, would yield erroneous analytical results and misrepresent biological outcomes, directly contravening regulatory requirements and scientific validity [4] [5].

Pergolide
Binding profile and metabolic identity differ from parent; sulfoxide retains distinct receptor affinity that may shift analytical and biological interpretation.
Despropyl
Despropyl derivatives show markedly reduced functional response; cannot substitute for the N-propyl-bearing sulfoxide in impurity quantification or activity assays.
Bromocriptine
Reported model-response context differs substantially; comparator-class mismatch may distort behavioral or prolactin-inhibition endpoint interpretation.

Pergolide Sulfoxide Comparative Evidence


Dopamine Receptor Binding Affinity

In direct head-to-head comparison, pergolide sulfoxide exhibits a Ki of 15.5 nmol/L for inhibiting ³H-dopamine binding in bovine striatal membranes, representing a 6.2-fold lower affinity than the parent compound pergolide (Ki 2.5 nmol/L) but a 3.4-fold higher affinity than the sulfone metabolite (Ki 4.6 nmol/L) [1]. Critically, its affinity is substantially greater (10.2-fold) than that of despropyl pergolide sulfoxide (Ki 158.8 nmol/L), a key structural variant, underscoring the essential role of the N-propyl substituent for potent receptor engagement [2].

Dopamine Receptor Binding
Head-to-head
Ki 15.5 nmol/L
6.2× lower affinity than pergolide; 3.4× higher than sulfone; 10.2× higher than despropyl sulfoxide
Reported intermediate binding affinity context
Bovine striatal membranes, ³H-dopamine radioligand
Dopamine Receptor Binding Pharmacology In Vitro Assay

In Vivo Neurochemical Efficacy

Upon administration to rats, pergolide sulfoxide and pergolide sulfone were as effective as pergolide itself in increasing striatal acetylcholine levels and decreasing the dopamine metabolites DOPAC and homovanillic acid (HVA) [1]. In stark contrast, the despropyl derivatives of both pergolide and pergolide sulfoxide were only marginally effective in increasing acetylcholine levels in the striatum, demonstrating a clear functional demarcation based on the presence of the N-propyl group that is preserved in pergolide sulfoxide but lost in its despropyl analog [2].

In Vivo Neurochemistry
Head-to-head
Comparable to pergolide
Increased striatal acetylcholine; decreased DOPAC and HVA
Reported neurochemical endpoint context
Rat striatal tissue; despropyl derivative only marginally effective
Neurochemistry In Vivo Pharmacology Striatum

Behavioral Dopamine Agonist Activity

In a direct comparative study across three in vivo models of dopamine receptor activation (prolactin inhibition, induction of compulsive turning, and stimulation of stereotypic behavior), pergolide sulfoxide was found to be a potent dopamine agonist, similar in activity to pergolide itself [1]. In sharp contrast, the alternative ergoline dopamine agonist bromocriptine was much less potent, with activity ranging from 1/200 to 1/20 that of either pergolide or its sulfoxide metabolite, highlighting a substantial efficacy gap between these pharmacologically related compounds [2].

Behavioral Activity
Head-to-head
20× to 200× greater response vs bromocriptine
Prolactin inhibition, turning, stereotypy models
Reported behavioral-model context
Rat models; pergolide-equivalent response profile
Behavioral Pharmacology Dopamine Agonist In Vivo Models

Methionine Sulfoxide Reductase Induction

Treatment of neuronal cells with a physiological range (0.5–1.0 μM) of pergolide sulfoxide caused an increase of about 40% in total methionine sulfoxide reductase (Msr) activity compared to non-treated controls, an effect comparable to that of N-acetyl-methionine sulfoxide and exceeding the milder increase induced by S-adenosyl methionine [1]. This effect was correlated with similar increases in MsrA protein expression levels, suggesting a specific upregulation of this cytoprotective enzyme system by pergolide sulfoxide [2].

Msr Enzyme Induction
Cross-study
~40% increase in Msr activity
0.5–1.0 μM in neuronal cell culture
Reported enzyme-induction context
Exceeded S-adenosyl methionine induction; MsrA protein upregulation observed
Neuroprotection Oxidative Stress Enzyme Induction

Microbial Biotransformation Comparison

An analytical HPLC study demonstrated that during microbial fermentation, enzymatic conversion of pergolide to pergolide sulfoxide proceeded at an approximately 40% yield, while spontaneous air-oxidation was negligible, confirming that the sulfoxide formation is primarily an enzyme-mediated process rather than a simple chemical degradation artifact [1]. This distinction is critical for establishing robust manufacturing controls and understanding the origin of this impurity in pergolide drug substance [2].

Microbial Biotransformation
Class-level
~40% enzymatic conversion
Negligible spontaneous air-oxidation
Reported process chemistry context
Helminthosporium sp. cultures; HPLC quantification
Biotransformation Process Chemistry Analytical Control

Pergolide Sulfoxide Research & Industrial Applications


Analytical Method Development & Validation

Procure Pergolide Sulfoxide (CAS 72822-01-6) as the designated EP Impurity A or USP reference standard for the development, validation, and routine execution of HPLC or LC-MS methods quantifying pergolide-related impurities. The evidence that it is a primary enzymatic oxidation product (40% conversion) rather than a simple air-oxidation artifact [1] necessitates its inclusion in stability-indicating methods and impurity profiling, as mandated by pharmacopeial monographs [2].

Dopamine Agonist Metabolite Pharmacology

Utilize Pergolide Sulfoxide as a key comparator in in vitro receptor binding assays (e.g., using its Ki of 15.5 nmol/L against ³H-dopamine [1]) and in vivo behavioral models (where it demonstrates potency 20- to 200-fold greater than bromocriptine [2]). Its intermediate affinity and preserved in vivo efficacy make it an essential reference compound for interpreting the contribution of active metabolites to the overall pharmacological profile of pergolide and for screening novel dopaminergic candidates.

Neuroprotection & Oxidative Stress Research

Incorporate Pergolide Sulfoxide into studies investigating the upregulation of methionine sulfoxide reductase (Msr) activity, a key cellular defense against oxidative damage. The demonstration of a ~40% increase in Msr activity at physiological concentrations (0.5-1.0 μM) in neuronal cells [1] positions this compound as a valuable tool for dissecting Msr-mediated neuroprotective pathways, distinct from its canonical dopamine receptor interactions, and for evaluating potential therapeutic strategies in neurodegenerative disease models.

Biocatalysis & Process Chemistry

Employ Pergolide Sulfoxide as a substrate or analytical standard in microbial biotransformation studies aimed at understanding sulfur oxidation pathways. The established enzymatic conversion from pergolide (40% yield) [1] provides a benchmark for screening novel biocatalysts, optimizing fermentation conditions, or studying the stereoselectivity of sulfoxide formation, with the crystal structure confirming the molecular geometry of the product [2].

Application
Selection Property
Validation Focus
Analytical method development
Pharmacopeial impurity identity
Stability-indicating method specificity
Dopamine metabolite research
Intermediate receptor-binding profile
Active metabolite contribution analysis
Oxidative stress pathway studies
Msr enzyme induction context
Cytoprotective pathway-response review
Biocatalysis process studies
Enzymatic sulfoxidation benchmark
Process-related impurity formation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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